molecular formula C11H10N4O2 B2879117 Methyl 2-azido-1-methylindole-3-carboxylate CAS No. 2165337-57-3

Methyl 2-azido-1-methylindole-3-carboxylate

Cat. No. B2879117
CAS RN: 2165337-57-3
M. Wt: 230.227
InChI Key: QRLDRSYTPNKVSI-UHFFFAOYSA-N
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Description

“Methyl 2-azido-1-methylindole-3-carboxylate” is a chemical compound with the molecular formula C11H10N4O2 and a molecular weight of 230.227. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders .

Scientific Research Applications

Synthesis of Alkaloid Derivatives

Methyl 2-azido-1-methylindole-3-carboxylate: is a valuable precursor in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . Alkaloids containing the indole ring system are known for their wide range of biological activities, including anticancer, antimicrobial, and various pharmacological properties. The azido group in this compound can act as a versatile functional group, allowing for further modifications to create complex alkaloid structures.

Construction of Heterocyclic Compounds

This compound plays a crucial role in the construction of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are atom-economical and considered green chemistry processes. The indole moiety can undergo various cycloaddition reactions, leading to the formation of novel heterocycles that are structurally complex and biologically significant.

Development of Bioactive Molecules

Indole derivatives are a key structural motif in bioactive molecules. Methyl 2-azido-1-methylindole-3-carboxylate can be used to synthesize a wide array of bioactive compounds, including those with potential antiviral activities. For instance, it can serve as a reactant in the synthesis of α-ketoamides, which are inhibitors of Dengue virus protease .

Future Directions

Indole derivatives, including “Methyl 2-azido-1-methylindole-3-carboxylate”, have significant potential in drug discovery due to their widespread presence in many pharmacologically active compounds . Future research could focus on exploring the biological activities of these compounds and developing efficient synthesis methods .

properties

IUPAC Name

methyl 2-azido-1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-15-8-6-4-3-5-7(8)9(11(16)17-2)10(15)13-14-12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLDRSYTPNKVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1N=[N+]=[N-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-azido-1-methylindole-3-carboxylate

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